N-Benzyl-1-nitrosomethanamine
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Overview
Description
N-Benzyl-1-nitrosomethanamine is a nitrosamine compound characterized by the presence of a nitroso group attached to a benzyl-substituted methanamine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, detection, and impact on health.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-1-nitrosomethanamine can be synthesized through the nitrosation of secondary amines. A practical method involves using the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions . This method ensures easy preparation, handling, and complete solubility in dichloromethane.
Industrial Production Methods: Industrial production of nitrosamines, including this compound, often involves the use of nitrites and secondary amines under controlled conditions to ensure safety and efficiency. The process typically requires careful monitoring to prevent the formation of unwanted byproducts and to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-1-nitrosomethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The benzyl group can undergo substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of benzylamine.
Substitution: Formation of benzylic halides.
Scientific Research Applications
N-Benzyl-1-nitrosomethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso compounds.
Medicine: Investigated for its impact on health, particularly in relation to cancer research.
Industry: Used in the production of various chemicals and as an intermediate in synthetic processes.
Mechanism of Action
The mechanism of action of N-Benzyl-1-nitrosomethanamine involves the formation of nitroso derivatives, which can interact with biological molecules. The nitroso group can form adducts with DNA, leading to mutations and potential carcinogenic effects. The compound’s molecular targets include nucleophilic sites in DNA and proteins, leading to alterations in their structure and function .
Comparison with Similar Compounds
N-Nitrosodimethylamine (NDMA): A well-known nitrosamine with similar carcinogenic properties.
N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar chemical behavior and health impacts.
N-Nitrosomethylbenzylamine: Structurally similar with a methyl group instead of a benzyl group.
Uniqueness: N-Benzyl-1-nitrosomethanamine is unique due to its specific benzyl substitution, which influences its reactivity and interaction with biological molecules. This structural feature distinguishes it from other nitrosamines and contributes to its specific applications and effects .
Properties
CAS No. |
53459-97-5 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-(nitrosomethyl)-1-phenylmethanamine |
InChI |
InChI=1S/C8H10N2O/c11-10-7-9-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
JLIRCCVGMUDWOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCN=O |
Origin of Product |
United States |
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